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Compound of Interest

Compound Name:
4-Chloro-5-methoxy-2,3-dihydro-

1H-inden-1-one

Cat. No.: B1593092 Get Quote

An In-Depth Technical Guide to the Chemical Characteristics of 4-Chloro-5-methoxyindan-1-

one

This guide provides a detailed exploration of the chemical properties, synthesis, analysis, and

reactivity of 4-chloro-5-methoxyindan-1-one, a substituted indanone of significant interest to

researchers in synthetic chemistry and drug development. The indanone core is a privileged

scaffold found in numerous biologically active molecules, and understanding the characteristics

of its derivatives is crucial for the design of novel compounds. This document moves beyond a

simple data sheet to offer practical insights and the causal reasoning behind experimental

methodologies.

Core Physicochemical Profile
4-Chloro-5-methoxyindan-1-one is a poly-substituted aromatic ketone. Its structure, featuring a

bicyclic system with chloro, methoxy, and carbonyl functional groups, dictates its physical

properties and chemical behavior. The electron-withdrawing nature of the chlorine atom and the

electron-donating effect of the methoxy group create a unique electronic environment on the

aromatic ring, influencing its reactivity.

Table 1: Key Physicochemical Properties and Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1593092?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Chemical Name
4-Chloro-5-methoxyindan-1-

one
[1][2]

Synonyms

4-Chloro-5-methoxy-1-

indanone; 4-chloro-5-methoxy-

2,3-dihydro-1H-inden-1-one

[1][2]

CAS Number 944109-65-3 [1][2][3][4]

Molecular Formula C₁₀H₉ClO₂ [1][2]

Molecular Weight 196.63 g/mol [1][2][3]

Appearance Off-white to yellow solid [2][4]

Melting Point 124-128 °C [2][4]

Boiling Point 347.7 ± 42.0 °C (Predicted) [2]

Density 1.302 ± 0.06 g/cm³ (Predicted) [2]

Purity (Typical) ≥97% [1][2]

Storage
Store at room temperature,

sealed in a dry environment.
[2]

Synthesis and Purification Strategy
While multiple routes to indanones exist, the most reliable and common approach involves the

intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid.[5] This strategy ensures

precise control over the substitution pattern on the aromatic ring. For 4-chloro-5-methoxyindan-

1-one, the logical precursor is 3-(3-chloro-4-methoxyphenyl)propanoic acid.

Proposed Synthetic Workflow
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Step 1: Precursor Synthesis

Step 2: Intramolecular Cyclization

3-Chloro-4-methoxyphenylacetic acid
Arndt-Eistert Homologation

or similar chain extension method

1. (COCl)₂
2. CH₂N₂

3. Ag₂O, H₂O 3-(3-Chloro-4-methoxyphenyl)propanoic acid 3-(3-Chloro-4-methoxyphenyl)propanoic acid

4-Chloro-5-methoxyindan-1-one

Heat

Friedel-Crafts Acylation Catalyst
(e.g., PPA, Eaton's Reagent)

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of 4-chloro-5-methoxyindan-1-one.

Experimental Protocol: Synthesis via Friedel-Crafts
Acylation
Causality: This protocol relies on converting the carboxylic acid precursor into a more reactive

acylating species (an acylium ion or equivalent) using a strong acid catalyst. The subsequent

intramolecular electrophilic attack on the electron-rich aromatic ring forms the five-membered

ring of the indanone system. Polyphosphoric acid (PPA) is an effective and common choice for

this transformation as it serves as both the acidic catalyst and a solvent.

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 3-(3-chloro-4-methoxyphenyl)propanoic acid (1.0 eq).

Reaction Initiation: Add polyphosphoric acid (PPA) (approx. 10-fold excess by weight) to the

flask. The viscosity of PPA necessitates careful and thorough mixing.

Cyclization: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress

should be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase

like 30% ethyl acetate in hexanes. The reaction is usually complete within 2-4 hours.

Quenching: After the reaction is complete (disappearance of starting material), cool the

mixture to room temperature and then carefully pour it onto crushed ice with stirring. This

hydrolyzes the PPA and precipitates the organic product.
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Extraction: Extract the product from the aqueous slurry using a suitable organic solvent, such

as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution (to neutralize any remaining acid) and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol: Recrystallization
Self-Validation: A successful recrystallization yields a product with a sharp, defined melting

point that matches the reference value. This provides intrinsic validation of the compound's

purity.

Solvent Selection: The crude solid is dissolved in a minimum amount of a hot solvent in

which it is highly soluble. A common choice for a moderately polar compound like this

indanone is ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

Crystallization: Allow the solution to cool slowly to room temperature, followed by further

cooling in an ice bath to induce crystallization.

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold

solvent, and dry under vacuum.

Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity

assessment of the synthesized compound. Each technique provides a unique piece of

structural information, and together, they form a self-validating system.
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Characterization & Purity Analysis

Structural Elucidation Purity & Quantification

Purified Solid Sample

NMR Spectroscopy
(¹H, ¹³C)

Confirms connectivity
& chemical environment

Mass Spectrometry
(MS)

Confirms MW &
Cl isotope pattern

Infrared Spectroscopy
(FT-IR)

Confirms functional
groups (C=O, C-O)

HPLC-UV

Determines purity (%)
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Caption: Integrated workflow for the analytical characterization of the title compound.

Expected Spectroscopic Data
The following table summarizes the expected data from standard analytical techniques. This

predictive approach is fundamental in synthetic chemistry for confirming that the obtained

product matches the target structure.

Table 2: Predicted Spectroscopic and Chromatographic Data
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Technique Expected Observations Rationale

¹H NMR

• Aromatic Protons: 2 singlets

or narrow doublets (δ 7.0-7.8

ppm).• Methylene Protons (C2-

H₂): Triplet (δ ~3.1 ppm).•

Methylene Protons (C3-H₂):

Triplet (δ ~2.7 ppm).• Methoxy

Protons (OCH₃): Singlet (δ

~3.9 ppm, 3H).

The aromatic protons are

distinct due to the substitution

pattern. The adjacent

methylene groups (C2 and C3)

will show triplet splitting

patterns (n+1 rule). The

methoxy group protons are

isolated and appear as a

singlet.

¹³C NMR

• Carbonyl Carbon (C=O): δ

~195-205 ppm.• Aromatic

Carbons: 6 signals in the δ

110-160 ppm range.• Methoxy

Carbon (OCH₃): δ ~56 ppm.•

Methylene Carbons (CH₂): 2

signals in the δ 25-40 ppm

range.

The carbonyl carbon is highly

deshielded. The number of

aromatic signals confirms the

substitution pattern. Chemical

shifts are predictable based on

standard correlation charts.

FT-IR

• C=O Stretch (Ketone): Strong

absorption at ~1700-1720

cm⁻¹.• C-O Stretch (Aryl

Ether): Strong absorption at

~1250 cm⁻¹.• Aromatic C=C

Stretch: Medium absorptions

at ~1600 & ~1480 cm⁻¹.• C-Cl

Stretch: Absorption in the

fingerprint region ~700-800

cm⁻¹.

Each functional group has a

characteristic vibrational

frequency, providing direct

evidence of their presence in

the molecule.

Mass Spec.

• Molecular Ion (M⁺): Peak at

m/z 196.• Isotope Peak

(M+2)⁺: Peak at m/z 198, with

~33% the intensity of the M⁺

peak.

The molecular weight matches

the formula. The presence of

one chlorine atom results in a

characteristic 3:1 ratio for the

M⁺ and (M+2)⁺ isotope peaks,

which is a definitive

confirmation.
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Protocol: HPLC Purity Analysis
Trustworthiness: This protocol is designed to be robust and reproducible. By using a standard

C18 column and a simple isocratic mobile phase, the method can be easily transferred

between labs. The UV detection wavelength is chosen to maximize the absorbance of the

aromatic system, ensuring high sensitivity.

System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio

may require minor optimization.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1

mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

Injection: Inject 10 µL of the sample.

Analysis: The purity is calculated based on the area percentage of the main peak relative to

the total area of all peaks in the chromatogram.

Chemical Reactivity and Derivatization
The molecule possesses three primary sites of reactivity: the ketone, the aromatic ring, and the

α-methylene protons, making it a versatile building block for further synthetic transformations.
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Potential Derivatizations

4-Chloro-5-methoxyindan-1-one

Ketone (C=O)

Aromatic Ring

α-Methylene (C2-H₂)

Reduction
(e.g., NaBH₄) Indanol Derivative Reductive Amination

(e.g., R-NH₂, NaBH₃CN) Indanamine Derivative Wittig Reaction
(e.g., Ph₃P=CH₂) Exo-methylene Indane Electrophilic Aromatic

Substitution (e.g., Nitration) Further substituted indanone Enolate Formation
(e.g., LDA) Alkylation, Aldol Reactions

Click to download full resolution via product page

Caption: Key reactive sites and potential derivatization pathways.

Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can be

readily reduced to the corresponding alcohol (an indanol) using mild reducing agents like

sodium borohydride (NaBH₄). It is also an excellent substrate for reductive amination to

introduce amine functionalities or for Wittig-type reactions to form C=C bonds at the C1

position.

Reactions at the Aromatic Ring: The existing substituents direct further electrophilic aromatic

substitution. The methoxy group is a strong activating ortho-, para-director, while the chloro

and acyl groups are deactivating. The position ortho to the methoxy group (C6) is the most

likely site for further substitution (e.g., nitration, halogenation).

Reactions at the α-Carbon: The protons on the C2 carbon are acidic due to their position

adjacent to the carbonyl group. They can be removed by a strong base like lithium

diisopropylamide (LDA) to form an enolate, which can then act as a nucleophile in reactions

such as alkylations or aldol condensations.

Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.
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Hazard Profile: The compound is classified as harmful if swallowed (H302).[2][6] A full Safety

Data Sheet (SDS) should always be consulted before handling.[4][6]

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

nitrile gloves, and chemical safety goggles.[6]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

Storage: Keep the container tightly sealed and store in a cool, dry place away from

incompatible materials.[2]

Conclusion
4-Chloro-5-methoxyindan-1-one is a well-defined chemical entity with predictable and

exploitable characteristics. Its synthesis is achievable through established organic chemistry

reactions, and its structure can be rigorously confirmed using a standard suite of analytical

techniques. The presence of multiple, distinct reactive sites makes it a highly valuable

intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal

chemistry and materials science. This guide provides the foundational knowledge and

procedural rationale necessary for its effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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